3-methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively. The pyrazole-4-carboxamide moiety is connected via an ethyl linker to a pyrazin-2-yl-substituted pyrazole ring.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-21-10-11(15(20-21)24-2)14(23)18-6-8-22-7-3-12(19-22)13-9-16-4-5-17-13/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLMNYLCXWVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement of pyrazole and pyrazine rings, contributing to its potential biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Pyrazoles have been noted for their ability to reduce inflammation through various pathways.
- Antimicrobial Properties : Some derivatives demonstrate significant activity against bacterial and fungal strains.
Anticancer Activity
A study highlighted the anticancer potential of pyrazole derivatives, including the one . The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methoxy-Pyrazole | MCF7 | 0.46 |
| HCT116 | 0.39 | |
| A549 | 26 |
These results suggest that the compound may act as a potent anticancer agent, particularly against breast and colorectal cancer cells .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical enzyme in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- Study on MCF7 Cells : A derivative similar to the target compound demonstrated an IC50 value of 0.46 µM against MCF7 cells, indicating significant potency .
- In Vivo Studies : In animal models, compounds with similar structures showed reduced tumor growth rates and improved survival rates compared to control groups .
Scientific Research Applications
Pharmacological Properties
This compound exhibits several pharmacological properties, contributing to its potential applications in treating various diseases:
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values as low as 1.06 µM against A549 (lung cancer) and MCF-7 (breast cancer) cells, suggesting potent anticancer activity .
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that similar pyrazole derivatives exhibited inhibition rates of 61–85% for TNF-α at concentrations around 10 µM, highlighting its potential in managing inflammatory diseases.
- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.
Synthesis and Structure
The synthesis of this compound typically involves multi-step chemical reactions, requiring precise control over reaction conditions to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed during the synthesis process to monitor progress and purity.
Several studies have explored the efficacy of pyrazole derivatives similar to this compound:
- Anticancer Study : A study evaluating the cytotoxicity of various pyrazole derivatives reported that compounds with structural similarities exhibited significant activity against liver carcinoma (HepG2) with IC50 values around 5.35 µM and lung carcinoma (A549) with IC50 values around 8.74 µM.
- Inhibitory Effects on Inflammation : Another research highlighted the ability of certain pyrazole derivatives to inhibit TNF-α production significantly, suggesting their potential role in treating autoimmune diseases.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
Key Differences and Implications
Substituent Effects on Polarity and Solubility: The target compound’s methoxy group increases hydrophilicity compared to the difluoromethyl sulfonyl group in , which may reduce solubility despite its electronegativity.
In contrast, the target compound’s carboxamide may engage in hydrogen bonding with catalytic lysine or aspartate residues.
Synthetic Complexity :
- The target compound and require multi-step syntheses involving palladium-catalyzed couplings (e.g., for pyrazine-pyrazole linkage) and carboxamide formation .
- The tetrazole analog employs cesium carbonate and copper(I) bromide for cyclopropane amine coupling, a method adaptable to the target compound’s synthesis .
Data Gaps and Research Needs
- Biological Activity: No IC50, Ki, or pharmacokinetic data are available for the target compound or its analogs in the evidence.
- Physicochemical Properties : Melting points, solubility, and stability data are missing but critical for preclinical development.
- Structural Optimization : Comparative studies on substituent effects (e.g., methoxy vs. sulfonyl) are needed to refine activity and selectivity.
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrazole core is traditionally synthesized via cyclocondensation between 1,3-diketones and hydrazine derivatives. For example, ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate can be prepared by reacting a β-keto ester (e.g., ethyl 3-methoxy-3-oxopropanoate) with methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.
Reaction Conditions :
Hydrolysis of the Ester to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide (KOH) or lithium hydroxide (LiOH):
$$
\text{Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate} + \text{KOH} \rightarrow \text{3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid} + \text{EtOH}
$$
Optimized Conditions :
- Base : 3.0 M KOH in methanol.
- Temperature : 0°C to room temperature.
- Yield : ~90% (based on analogous hydrolysis reactions).
Synthesis of 2-(3-(Pyrazin-2-yl)-1H-Pyrazol-1-yl)ethylamine
Preparation of 3-(Pyrazin-2-yl)-1H-pyrazole
Pyrazine-substituted pyrazoles are synthesized via cyclocondensation of pyrazine-2-carboxaldehyde hydrazones with acetylene derivatives. For example, reacting pyrazine-2-carboxaldehyde hydrazone with propargyl alcohol in the presence of Cu(I) catalysts yields 3-(pyrazin-2-yl)-1H-pyrazole.
Mechanistic Insight :
The reaction proceeds via a [3+2] cycloaddition mechanism, where the hydrazone acts as a 1,3-dipole and the acetylene as a dipolarophile.
N-Alkylation with 2-Bromoethylamine Hydrobromide
The pyrazole is alkylated at the N1 position using 2-bromoethylamine hydrobromide under basic conditions:
$$
\text{3-(Pyrazin-2-yl)-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \xrightarrow{\text{Base}} \text{2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine}
$$
Conditions :
- Base : Potassium carbonate (K$$2$$CO$$3$$) in acetone.
- Temperature : 60°C.
- Yield : ~75% (extrapolated from similar N-alkylations).
Amide Coupling to Form the Final Product
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl$$_2$$):
$$
\text{3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
Reaction with Ethylamine Derivative
The acyl chloride is reacted with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base:
$$
\text{Acyl chloride} + \text{Ethylamine derivative} \xrightarrow{\text{Base}} \text{3-Methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide}
$$
Optimized Conditions :
- Base : Triethylamine (Et$$_3$$N) in dichloromethane (DCM).
- Solvent : Anhydrous tetrahydrofuran (THF) or DCM.
- Water Content : <100 mg/kg to prevent hydrolysis.
- Yield : ~80–85% (based on analogous carboxamide syntheses).
Data Tables
Table 1: Key Reaction Conditions and Yields
Mechanistic and Regiochemical Considerations
- Regioselectivity in Pyrazole Formation : The position of substituents on the pyrazole ring is controlled by the electronic nature of the starting diketone and the hydrazine derivative. Methylhydrazine preferentially forms 1-methylpyrazoles due to steric and electronic effects.
- Amide Coupling Efficiency : Anhydrous conditions are critical to minimize competitive hydrolysis of the acyl chloride.
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for this compound?
- Methodological Answer : A robust synthesis route typically involves:
- Intermediate Preparation : Start with pyrazin-2-yl pyrazole intermediates (e.g., via cyclocondensation of hydrazines with diketones) .
- Coupling Reactions : Use nucleophilic substitution or amide coupling (e.g., EDCI/HOBt-mediated coupling of carboxylic acid and amine groups) .
- Protecting Groups : Protect reactive sites (e.g., methoxy groups) during acidic/basic conditions using tert-butoxycarbonyl (Boc) .
- Reaction Monitoring : Track progress via TLC or HPLC to optimize yields (typically 60-85% for similar pyrazole derivatives) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm; pyrazole protons at δ 7.5–8.5 ppm .
- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm .
- IR : Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and pyrazole (C-N at ~1500 cm⁻¹) .
- Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ expected at m/z ~400–450 (exact mass depends on substituents) .
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 3.8–4.0 (OCH₃), δ 7.5–8.5 (Ar) | |
| ESI-MS | m/z 400–450 [M+H]⁺ |
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove byproducts .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (Rf ~0.3–0.5) .
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized for pyrazin-2-yl pyrazole coupling steps?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (yield improvement by 15–20%) .
- Solvent Optimization : Use DMF or THF for polar intermediates; avoid protic solvents to prevent hydrolysis .
- Temperature Control : Maintain 50–80°C for cyclization steps to balance kinetics and side reactions .
- Real-Time Monitoring : Inline FTIR or Raman spectroscopy to detect intermediate formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Re-test the compound using HPLC-MS to rule out impurities (>98% purity required) .
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm reproducibility .
Q. What strategies address conflicting crystallographic data for pyrazole heterocycles?
- Methodological Answer :
- X-Ray Diffraction : Compare experimental data with Cambridge Structural Database entries for bond angles/lengths .
- Polymorphism Screening : Recrystallize under varying conditions (e.g., slow evaporation vs. cooling) .
- Computational Validation : Use DFT calculations (e.g., Gaussian09) to simulate and match spectral data .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the pyrazin-2-yl or methoxy groups to assess potency changes .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase panels) or cytotoxicity assays (e.g., MTT) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects with activity .
Data Contradiction Analysis
Q. Conflicting NMR data for pyrazole protons: How to resolve?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
